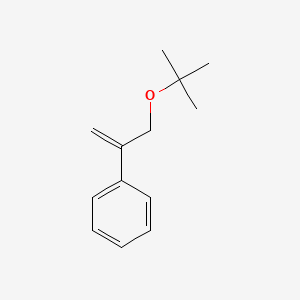
(3-tert-Butoxyprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-Butoxyprop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (3-tert-butoxyprop-1-en-2-yl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxyprop-1-en-2-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkylating agent such as (3-tert-butoxyprop-1-en-2-yl) chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(3-tert-Butoxyprop-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-tert-Butoxyprop-1-en-2-yl)benzene depends on its specific application. In chemical reactions, the compound may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-tert-Butoxyprop-1-en-2-yl)benzene: Unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties.
(3-tert-Butylprop-1-en-2-yl)benzene: Lacks the oxygen atom, resulting in different reactivity and properties.
(3-tert-Butoxyprop-1-en-2-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
156605-17-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
InChI Key |
OLIPRRHQVQNJJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















